

## BI-113823 species-specific activity

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### Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614

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## BI-113823 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the selective bradykinin B1 (B1) receptor antagonist, **BI-113823**.

## Frequently Asked Questions (FAQs)

Q1: What is **BI-113823** and what is its primary mechanism of action?

**BI-113823** is a potent and selective, orally active, small molecule antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR).[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory conditions.[1][3] Upon activation by its endogenous ligands (kinins), the B1 receptor initiates a signaling cascade through phospholipase C, leading to increased intracellular calcium concentrations and subsequent inflammatory responses.[1][3] These responses can include vasodilation, increased vascular permeability, edema, and pain.[1][3] **BI-113823** exerts its effects by competitively blocking the binding of kinins to the B1 receptor, thereby inhibiting these downstream signaling pathways.

Q2: What is the species-specific activity of **BI-113823**?

**BI-113823** exhibits high affinity for the human, rat, and rabbit B1 receptors. However, it shows no measurable affinity for the pig B1 receptor. This species-specific activity is a critical consideration for experimental design.

Q3: How selective is **BI-113823** for the B1 receptor over the B2 receptor?

**BI-113823** is highly selective for the B1 receptor. It does not show any significant binding to the human bradykinin B2 receptor ( $K_i > 10 \mu\text{M}$ ).[\[1\]](#)[\[3\]](#)

Q4: In which preclinical models has **BI-113823** shown efficacy?

**BI-113823** has demonstrated efficacy in various rodent models of inflammatory conditions. These include:

- Reducing inflammatory hyperalgesia in rats.[\[2\]](#)[\[4\]](#)
- Alleviating endotoxin-induced acute lung injury in mice.[\[5\]](#)
- Reducing sepsis-induced lung inflammatory response and improving survival in rats.[\[5\]](#)[\[6\]](#)
- Showing analgesic effects in chronic nociceptive pain models.[\[1\]](#)[\[3\]](#)

Q5: Is there a recommended negative control for experiments with **BI-113823**?

Yes, BI-5832 is a structurally similar compound with significantly lower potency for the B1 receptor and can be used as a negative control in experiments.[\[1\]](#)[\[3\]](#)

## Troubleshooting Guide

Issue: Lack of expected efficacy in an in vivo pig model.

- Potential Cause: As indicated by binding affinity data, **BI-113823** has no measurable affinity for the pig B1 receptor ( $K_i > 10 \mu\text{M}$ ).[\[1\]](#)[\[3\]](#)
- Recommendation: It is not recommended to use **BI-113823** in pig models for studying B1 receptor antagonism. Select a different animal model where the compound has demonstrated activity, such as rats or rabbits.

Issue: High background signal in a radioligand binding assay.

- Potential Cause: Non-specific binding of the radioligand.

- Recommendation: Ensure the use of an appropriate concentration of a competing non-labeled ligand to determine non-specific binding accurately. For the B1 receptor, [des-Arg10]-kallidin can be used.[\[3\]](#)

Issue: No observable effect in a cellular assay despite using a species with known **BI-113823** activity.

- Potential Cause 1: Low or absent B1 receptor expression in the chosen cell line. B1 receptor expression is often inducible by inflammatory stimuli.
- Recommendation 1: Confirm B1 receptor expression at the mRNA or protein level in your cell line. Consider pre-treating cells with inflammatory mediators like lipopolysaccharide (LPS) or cytokines to upregulate B1 receptor expression.
- Potential Cause 2: The agonist used to stimulate the B1 receptor is not sufficiently potent or is used at a suboptimal concentration.
- Recommendation 2: Use a specific and potent B1 receptor agonist, such as [Lys-des-Arg9]-Bradykinin.[\[3\]](#) Perform a dose-response curve for the agonist to determine the optimal concentration for stimulation.

## Data Summary

Table 1: In Vitro Activity of **BI-113823**

Parameter	Species	Value	Reference
Ki (B1 Receptor)	Human	5.3 nM	<a href="#">[1]</a> <a href="#">[3]</a>
Rat	13.3 nM	<a href="#">[1]</a> <a href="#">[3]</a>	
Rabbit	15.3 nM	<a href="#">[1]</a> <a href="#">[3]</a>	
Pig	> 10 µM	<a href="#">[1]</a> <a href="#">[3]</a>	
Ki (B2 Receptor)	Human	> 10 µM	<a href="#">[1]</a> <a href="#">[3]</a>
IC50 (Cellular Assay)	Human (HEK cells)	6.97 nM	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

### 1. Radioligand Binding Assay for B1 Receptor Affinity

- Objective: To determine the binding affinity ( $K_i$ ) of **BI-113823** for the B1 receptor.
- Materials:
  - Cell membranes from CHO-K1 cells expressing recombinant human, rat, or rabbit B1 receptors.
  - [ $^3\text{H}$ ]Kallidin[des-Arg10, Leu9] (Radioligand).
  - **BI-113823** (Test compound).
  - [des-Arg10]-kallidin (Non-labeled competitor for non-specific binding).
  - Assay buffer.
  - Glass fiber filters.
  - Scintillation counter.
- Procedure:
  - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **BI-113823**.
  - To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration (e.g., 10  $\mu\text{M}$ ) of the non-labeled competitor.
  - After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
  - Wash the filters to remove unbound radioactivity.
  - Measure the radioactivity retained on the filters using a scintillation counter.

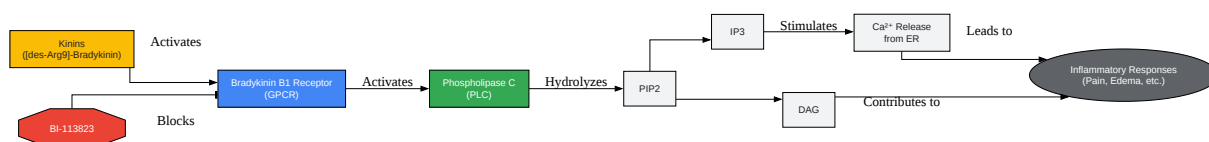
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> value of **BI-113823** from the concentration-response curve and calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

## 2. Intracellular Calcium Mobilization Assay

- Objective: To assess the functional antagonist activity of **BI-113823** at the B1 receptor.
- Materials:
  - HEK cells expressing the human B1 receptor.
  - A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
  - [Lys-des-Arg9]-Bradykinin (B1 receptor agonist).
  - **BI-113823** (Test compound).
  - Appropriate cell culture medium and buffers.
  - A fluorescence plate reader capable of measuring intracellular calcium.
- Procedure:
  - Plate the HEK-hB1R cells in a multi-well plate and allow them to adhere.
  - Load the cells with a calcium-sensitive fluorescent dye.
  - Pre-incubate the cells with varying concentrations of **BI-113823** or vehicle control.
  - Stimulate the cells with a fixed concentration of the B1 receptor agonist (e.g., 10 nM [Lys-des-Arg9]-Bradykinin).
  - Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.

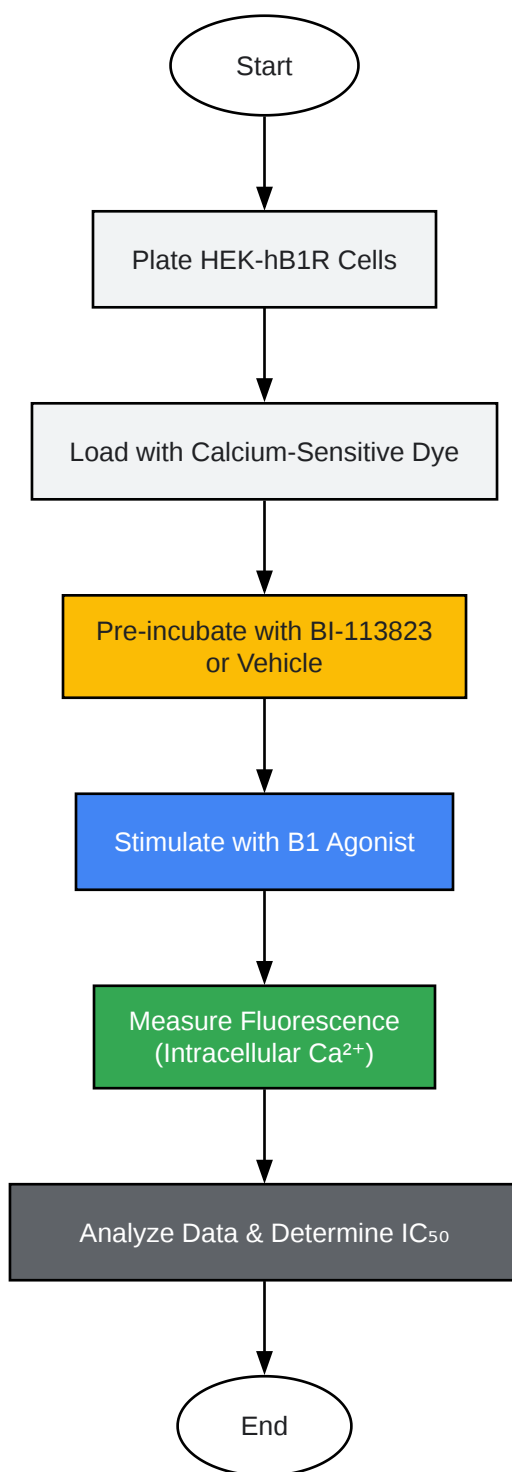
- To test for agonistic activity, incubate the cells with **BI-113823** alone and measure any change in intracellular calcium.
- Generate concentration-response curves to determine the IC50 value of **BI-113823**.

## Visualizations



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Caption: **BI-113823** blocks the B1 receptor signaling pathway.



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Caption: Workflow for the intracellular calcium mobilization assay.

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